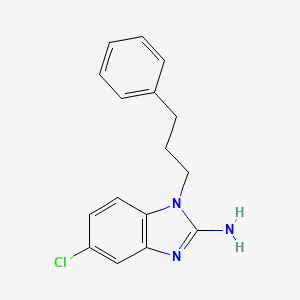

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine

Übersicht

Beschreibung

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine is a chemical compound belonging to the benzodiazole family. This compound is characterized by the presence of a chloro group at the 5th position, a phenylpropyl group at the 1st position, and an amine group at the 2nd position of the benzodiazole ring. Benzodiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:

Friedel-Crafts Acylation:

Nitration and Reduction: Nitration of the intermediate product followed by reduction to introduce the amine group.

Chlorination: Introduction of the chloro group at the 5th position using chlorinating agents like thionyl chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Analyse Chemischer Reaktionen

Types of Reactions

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can modify the amine group.

Substitution: Electrophilic aromatic substitution reactions can occur at the benzodiazole ring.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Substitution: Reagents like halogens (chlorine, bromine) in the presence of Lewis acids.

Major Products

Oxidation: Formation of N-oxides.

Reduction: Formation of secondary amines.

Substitution: Formation of halogenated derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Research indicates that benzodiazoles, including 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine, exhibit significant anticancer properties. Studies have shown that derivatives of benzodiazoles can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds structurally similar to this benzodiazole have been tested against different cancer cell lines, demonstrating promising results in inhibiting tumor growth .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. It is believed to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells. This makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Materials Science

Polymer Chemistry

In materials science, the incorporation of benzodiazole derivatives into polymer matrices has been explored for enhancing thermal stability and mechanical properties. The presence of this compound in polymer formulations can improve their resistance to thermal degradation and increase their lifespan under various environmental conditions .

Fluorescent Materials

This compound is also being studied for its potential use in developing fluorescent materials. Its unique chemical structure allows for the tuning of photophysical properties, which can be utilized in organic light-emitting diodes (OLEDs) and other optoelectronic applications .

Biochemical Applications

Enzyme Inhibition

Another significant application of this compound is its role as an enzyme inhibitor. Research has indicated that it can inhibit specific enzymes involved in metabolic pathways, which could be valuable in designing drugs for metabolic disorders .

Targeted Drug Delivery Systems

The compound's ability to form complexes with various biomolecules opens avenues for its use in targeted drug delivery systems. By conjugating this benzodiazole derivative with drug molecules or nanoparticles, it may enhance the specificity and efficacy of therapeutic agents .

Case Studies

Wirkmechanismus

The mechanism of action of 5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context, but it often involves inhibition or activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

5-chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine: shares similarities with other benzodiazole derivatives like:

Uniqueness

- The presence of the phenylpropyl group at the 1st position and the chloro group at the 5th position provides unique steric and electronic properties, influencing its reactivity and biological activity.

Biologische Aktivität

5-Chloro-1-(3-phenylpropyl)-1H-1,3-benzodiazol-2-amine (CAS No. 1183376-10-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of 285.77 g/mol. Its structure features a benzodiazole core, which is known for various pharmacological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on benzodiazole derivatives have shown effectiveness against several bacterial strains. The mechanism often involves interference with bacterial protein synthesis or cell wall synthesis, although specific data on this compound is limited.

Anticancer Potential

Benzodiazole derivatives are frequently investigated for their anticancer potential. Preliminary studies suggest that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is typically characterized by the release of cytochrome c from mitochondria and subsequent caspase activation.

Case Studies and Experimental Data

A study published in ACS Omega explored various benzodiazole derivatives' activities against cancer cell lines. Although specific data on this compound was not highlighted, related compounds demonstrated IC50 values ranging from 10 to 50 µM against various tumor cell lines .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF7 (Breast) | 25 |

| Compound B | HeLa (Cervical) | 15 |

| Compound C | A549 (Lung) | 30 |

Mechanistic Insights

The biological activity of benzodiazoles often correlates with their ability to interact with DNA or inhibit specific enzymes involved in nucleic acid metabolism. For example, some studies have reported that these compounds can act as inhibitors of topoisomerases or kinases, leading to impaired cell proliferation .

Safety and Toxicity Profile

While exploring the biological activity of any new compound, understanding its safety profile is crucial. Preliminary toxicity assessments suggest that benzodiazole derivatives generally exhibit low toxicity in vitro; however, comprehensive in vivo studies are necessary to establish safety margins for clinical applications.

Eigenschaften

IUPAC Name |

5-chloro-1-(3-phenylpropyl)benzimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClN3/c17-13-8-9-15-14(11-13)19-16(18)20(15)10-4-7-12-5-2-1-3-6-12/h1-3,5-6,8-9,11H,4,7,10H2,(H2,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZRAMJQALFPNAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCN2C3=C(C=C(C=C3)Cl)N=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.